TRISPHAT tetrabutylammonium salt

Overview

Description

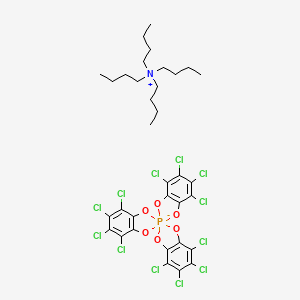

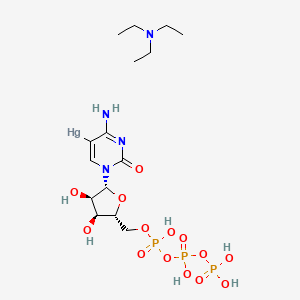

Δ-TRISPHAT tetrabutylammonium salt is a chiral anion useful for asymmetric synthesis . It contains a hexacoordinated phosphorus anion . This compound has been used as a chiral NMR solvating and asymmetry-inducing reagent .

Synthesis Analysis

The synthesis of Δ-TRISPHAT tetrabutylammonium salt involves the treatment of phosphorus pentachloride with tetrachlorocatechol followed by a tertiary amine .Molecular Structure Analysis

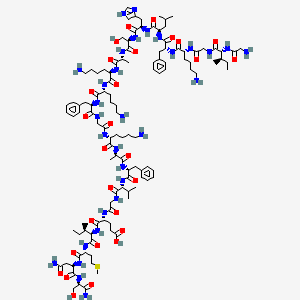

The anion in Δ-TRISPHAT tetrabutylammonium salt features phosphorus (V) bonded to three tetrachlorocatecholate (C6Cl4O2−2) ligands . This anion can be resolved into the axially chiral enantiomers, which are optically stable .Chemical Reactions Analysis

Δ-TRISPHAT tetrabutylammonium salt has demonstrated utility as a surfactant in micelle formation, which is crucial for drug delivery systems . Furthermore, it has been employed in the synthesis of nanoparticles and serves as a catalyst in organic reactions .Physical and Chemical Properties Analysis

Δ-TRISPHAT tetrabutylammonium salt is a solid compound . It has a molecular weight of 1011.06 . The compound is optically active with [α]/D -370±10°, c = 0.1 in ethanol .Mechanism of Action

Target of Action

The primary target of TRISPHAT tetrabutylammonium salt is the nuclear magnetic resonance (NMR) spectra of cations . The compound, containing a hexacoordinated phosphorus anion, is a chiral NMR solvating and asymmetry-inducing reagent . It has been used as a chiral shift reagent for cations .

Mode of Action

This compound interacts with its targets by forming diastereomeric ion pairs . This interaction improves the resolution of 1H NMR spectra . The compound’s mode of action is primarily based on its ability to induce asymmetry in the NMR spectra of cations .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the resolution of NMR spectra. By forming diastereomeric ion pairs, the compound affects the way cations are represented in the spectra . This can have downstream effects on the interpretation of these spectra and the subsequent understanding of the structure and properties of the cations.

Pharmacokinetics

As a chiral nmr solvating and asymmetry-inducing reagent, it is reasonable to assume that its bioavailability would be influenced by factors such as its concentration in the solution and the nature of the cationic targets .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the improved resolution of 1H NMR spectra . By forming diastereomeric ion pairs with cations, the compound allows for a more detailed and accurate representation of the cations in the spectra .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can impact the compound’s ability to form diastereomeric ion pairs . Additionally, factors such as temperature and the presence of other compounds in the solution could potentially affect the compound’s stability and efficacy .

Safety and Hazards

Δ-TRISPHAT tetrabutylammonium salt is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The unique attributes of Δ-TRISPHAT tetrabutylammonium salt, such as high solubility, stability, and low toxicity, make it an optimal choice for diverse laboratory applications . It has found extensive use as a buffer in biological and biochemical experiments . Its role in the synthesis of nanoparticles and as a catalyst in organic reactions suggests potential for further exploration in these areas .

Biochemical Analysis

Biochemical Properties

TRISPHAT Tetrabutylammonium Salt plays a significant role in biochemical reactions. It acts as a chiral NMR solvating and asymmetry-inducing reagent

Molecular Mechanism

It is known to exert its effects at the molecular level through its role as a chiral NMR solvating and asymmetry-inducing reagent

Properties

InChI |

InChI=1S/C18Cl12O6P.C16H36N/c19-1-2(20)8(26)14-13(7(1)25)31-37(32-14,33-15-9(27)3(21)4(22)10(28)16(15)34-37)35-17-11(29)5(23)6(24)12(30)18(17)36-37;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h;5-16H2,1-4H3/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGVBYHPNKLLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O[P-]34(O2)(OC5=C(O3)C(=C(C(=C5Cl)Cl)Cl)Cl)OC6=C(O4)C(=C(C(=C6Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

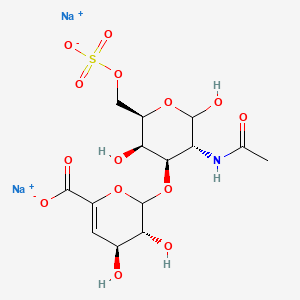

Molecular Formula |

C34H36Cl12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1011.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301687-57-0 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, (OC-6-11-Δ)-tris[3,4,5,6-tetrachloro-1,2-benzenediolato(2-)-κO1,κO2]phosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301687-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delta-Trisphat tetrabutylammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

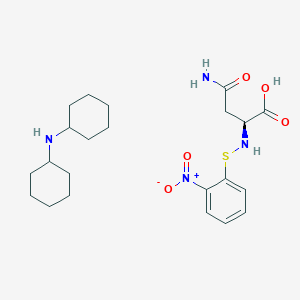

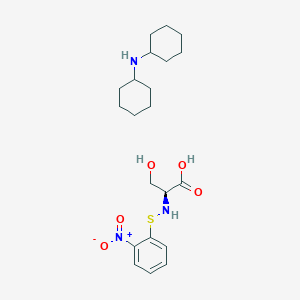

A: The study investigated the ability of both protic and aprotic chiral imidazolium salts containing a (−)-menthol fragment to induce enantioselectivity in a Diels-Alder reaction. Crucially, the researchers needed to confirm the enantiomeric purity of their synthesized salts. They achieved this by employing TRISPHAT tetrabutylammonium salt as a chiral shift reagent in NMR analysis. [] This technique allowed them to differentiate between the enantiomers of the synthesized salts and confirm that they were indeed pure (−)-enantiomers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)

![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)

![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)